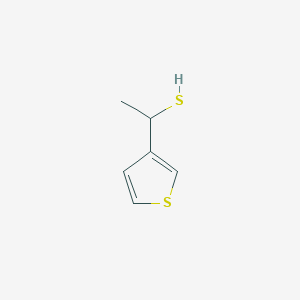

1-(Thiophen-3-yl)ethane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8S2 |

|---|---|

Molecular Weight |

144.3 g/mol |

IUPAC Name |

1-thiophen-3-ylethanethiol |

InChI |

InChI=1S/C6H8S2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 |

InChI Key |

FSDYHVKGCWLKPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CSC=C1)S |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations of 1 Thiophen 3 Yl Ethane 1 Thiol

Retrosynthetic Strategies for the Construction of the 1-(Thiophen-3-yl)ethane-1-thiol Framework

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, readily available starting materials. This process identifies key bond disconnections that form the basis of a forward synthetic plan.

For this compound, two primary retrosynthetic disconnections are most logical. The most common and practical approach involves the disconnection of the carbon-sulfur (C-S) bond.

C-S Bond Disconnection: This strategy identifies the thiol group as the last functional group to be installed. The immediate precursor is an electrophilic derivative of 1-(thiophen-3-yl)ethane, such as an alcohol or an alkyl halide. This leads back to the key starting material, 1-(thiophen-3-yl)ethanone . nih.gov The synthesis pathway is as follows:

Thiol Formation: The thiol is formed from its corresponding alcohol, 1-(thiophen-3-yl)ethanol, via a substitution reaction. youtube.com

Alcohol Formation: The precursor alcohol is generated by the reduction of the ketone, 1-(thiophen-3-yl)ethanone. nih.gov

Ketone as Precursor: 1-(Thiophen-3-yl)ethanone is a commercially available or readily synthesized compound, typically prepared via Friedel-Crafts acylation of thiophene (B33073).

This approach is generally favored because the reduction of ketones and the conversion of alcohols to other functional groups are well-established and high-yielding transformations. youtube.com

C-C Bond Disconnection: An alternative, though less common, disconnection breaks the bond between the thiophene ring and the ethyl-thiol side chain. This would involve the reaction of a 3-thienyl organometallic reagent (e.g., 3-thienyllithium or a 3-thienyl Grignard reagent) with an electrophilic two-carbon building block containing a protected thiol group. While feasible, this route can be complicated by the stability and reactivity of the organometallic species and the thio-acetaldehyde equivalent.

The precursor identification is summarized in the table below.

| Disconnection Strategy | Key Precursor | Starting Materials |

| C-S Bond | 1-(Thiophen-3-yl)ethanol | 1-(Thiophen-3-yl)ethanone, Reducing Agent, Thiolating Agent |

| C-C Bond | 3-Thienyl organometallic | 3-Halothiophene, Metal, Thioacetaldehyde equivalent |

The carbon atom bonded to the thiol group in this compound is a chiral center. Therefore, controlling the stereochemistry at this position is a critical aspect of its synthesis. The most effective strategies focus on establishing the stereocenter at the alcohol stage, which is then converted to the thiol.

Two main approaches are employed:

Asymmetric Reduction: The prochiral ketone, 1-(thiophen-3-yl)ethanone, can be reduced to the chiral alcohol using enantioselective reducing agents or catalysts. This is a highly efficient method for setting the stereocenter.

Stereospecific Substitution: Once the chiral alcohol is formed, it must be converted to the thiol with predictable stereochemistry. SN2-type reactions are ideal for this purpose as they proceed with a complete inversion of the stereocenter. nih.gov For example, activating the alcohol as a tosylate or mesylate, followed by substitution with a sulfur nucleophile, will invert the configuration from (R)-alcohol to (S)-thiol, or vice-versa.

Contemporary Approaches for the Synthesis of this compound

Modern synthetic methods offer sophisticated tools to address the challenges of selectivity and sustainability in the preparation of chiral thiols like this compound.

The direct synthesis of enantiopure thiols remains a significant challenge. nih.govnih.gov Consequently, the most prevalent strategy involves the enantioselective synthesis of the precursor alcohol, 1-(thiophen-3-yl)ethanol, followed by stereospecific conversion to the thiol.

A variety of catalytic systems have been developed for the asymmetric reduction of prochiral ketones. Chiral phosphoric acids and chiral dirhodium catalysts are among the effective catalysts for such transformations. nih.govnih.gov For instance, confined chiral phosphoric acids have been shown to catalyze organocascade reactions to furnish protected thiols with excellent enantioselectivities. nih.govacs.org

Another powerful approach is the chiral Lewis acid-catalyzed enantioselective addition of thiols to acylsilanes, which can produce tertiary chiral α-silyl–α-sulfydryl alcohols in high yields and enantioselectivities (up to 98% ee). rsc.org While this applies to a slightly different substrate class, the principle of using a chiral catalyst to guide the nucleophilic attack of a sulfur species is directly relevant.

The table below summarizes representative catalytic approaches applicable to the synthesis of chiral thiols.

| Reaction Type | Catalyst System | Substrate Type | Enantioselectivity (ee) | Yield |

| Asymmetric Thiocarboxylysis | Confined Chiral Phosphoric Acid | meso-Epoxides | Excellent | High |

| Asymmetric C–H Functionalization | Chiral Dirhodium Catalysts | Cyclohexadienes | Up to 99% | Up to 90% |

| Asymmetric Thiol Addition | Chiral Lewis Acid | Silyl Glyoxylates | Up to 98% | Up to 99% |

Regioselectivity: The regiochemistry is typically established early in the synthesis by starting with a 3-substituted thiophene, namely 3-acetylthiophene. The functionalization of the thiophene ring itself can be challenging due to competing reactions at the C2 and C5 positions. nih.gov However, methods for the direct and regioselective C-H activation of thiophenes using palladium catalysis have been developed, allowing for precise functionalization if needed. nih.govnih.govorganic-chemistry.org

Chemoselectivity: The installation of the thiol group must be performed chemoselectively, without reacting with the thiophene ring.

From Alcohols: The conversion of the intermediate alcohol to the thiol is a common and selective method. The Mitsunobu reaction, using a phosphine, an azodicarboxylate (like DEAD or DIAD), and a thiol source (e.g., thioacetic acid), is a reliable method that proceeds with inversion of stereochemistry. nih.gov An alternative is the two-step process of converting the alcohol to a good leaving group (like a tosylate or mesylate) and subsequent displacement with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. youtube.comyoutube.com The hydrosulfide anion (SH-) is a weak base, which is advantageous as it minimizes competing elimination reactions. youtube.com

From Thiols to Other Sulfur Derivatives: Hypervalent iodine reagents have been used for the highly chemoselective transfer of NH- and O-groups to thiols, allowing for the synthesis of sulfonimidates and sulfonamides under mild conditions. acs.org This demonstrates the ability to selectively target the thiol group for further transformations.

Green chemistry principles are increasingly being integrated into the synthesis of organosulfur compounds. rsc.org These protocols aim to reduce waste, avoid hazardous reagents, and use sustainable resources.

Catalytic Methods: The use of catalysts, as described for enantioselective synthesis, is inherently a green approach as it reduces the need for stoichiometric reagents.

Green Solvents and Conditions: Many modern procedures for thiol and disulfide synthesis utilize environmentally benign solvents like water or ethyl acetate, or are performed under solvent-free conditions. acs.orgtandfonline.comnih.gov For example, the efficient oxidation of thiols to disulfides has been achieved using ascorbic acid as a green catalyst in water at room temperature. tandfonline.comresearchgate.net Photocatalytic methods using visible light as a sustainable energy source and O2 as a green oxidant also represent a significant advance. acs.org

Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. Direct C-H functionalization is a prime example of an atom-economical process. nih.gov

The table below contrasts conventional and green approaches for key synthetic steps.

| Synthetic Step | Conventional Method | Green Alternative | Green Advantage |

| Oxidation | Metal-based oxidants (e.g., CrO3, KMnO4) | O2 or H2O2 with catalyst, Photocatalysis | Avoids toxic heavy metals, water is the only byproduct. rsc.orgacs.org |

| Solvent | Chlorinated solvents (DCM, Chloroform) | Water, Ethanol, Ethyl Acetate, Solvent-free | Reduced toxicity and environmental impact. tandfonline.comnih.gov |

| Thiolation | Stoichiometric reagents | Catalytic methods, Enzyme-catalyzed reactions | Lower waste, milder reaction conditions, higher selectivity. nih.gov |

Transition Metal-Catalyzed Routes to this compound

The synthesis of this compound and its derivatives can be efficiently achieved through various transition metal-catalyzed reactions. These methods offer high selectivity and functional group tolerance, making them powerful tools in modern organic synthesis. mdpi.comnih.gov Catalysts based on palladium, rhodium, nickel, and copper are particularly prominent in the formation of C-S bonds and the functionalization of thiophene rings. mdpi.comnih.govacs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental for creating the substituted thiophene core. alfa-chemistry.comedurev.in For instance, a 3-halothiophene derivative can be coupled with an appropriate organoboron reagent to introduce the ethyl group, followed by subsequent steps to install the thiol functionality. While direct C-H arylation of thiophenes is also a known palladium-catalyzed process, it typically shows a strong preference for the C2/C5 positions. elsevierpure.com

Rhodium-catalyzed hydrothiolation of alkynes presents a direct and atom-economical route to vinyl sulfides, which can be precursors to the target thiol. nih.gov The hydrothiolation of a terminal alkyne like 3-ethynylthiophene (B1335982) with a thiol source, catalyzed by a rhodium complex, could be a viable strategy. nih.govacs.org Furthermore, rhodium complexes have been shown to catalyze the addition of sulfur to alkenes to form thiiranes, which can be subsequently opened to yield thiols. wikipedia.org

Nickel-catalyzed cross-coupling reactions serve as a cost-effective alternative to palladium for C-S bond formation. Earth-abundant nickel catalysts have demonstrated wide applicability in the direct arylation of thiophenes. stackexchange.com The modification of nickel catalysts with thiol ligands can also enhance their activity and selectivity in certain transformations. youtube.com

Copper-catalyzed reactions are extensively used for forming C-S bonds. chem-station.comresearchgate.net The Ullmann condensation, a copper-mediated coupling of aryl halides with thiols, is a classic and still relevant method. mdpi.com Modern protocols often use ligand-free copper iodide or copper complexes to catalyze the coupling of aryl iodides with thiols under mild conditions, tolerating a range of functional groups, including the thiophene ring. chem-station.comsci-hub.seuoanbar.edu.iq

Below is a table summarizing various transition metal-catalyzed approaches relevant to the synthesis of thiophene-containing thiols.

| Catalyst Type | Reaction Type | Substrates | Key Features |

| Palladium | Suzuki-Miyaura Coupling | Halothiophene, Organoboron reagent | High yield, excellent functional group tolerance. alfa-chemistry.comedurev.in |

| Rhodium | Alkyne Hydrothiolation | Alkyne, Thiol | Atom-economical, provides access to vinyl sulfides. nih.gov |

| Nickel | Direct Arylation | Thiophene, Aryl Halide | Cost-effective alternative to palladium. stackexchange.com |

| Copper | C-S Coupling (Ullmann) | Aryl Halide, Thiol | Well-established for C-S bond formation, often uses inexpensive catalysts. sci-hub.seuoanbar.edu.iq |

Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of this compound

Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Mechanistic Pathways of Thiol Group Functionalization and Interconversion

The thiol group is highly reactive and can undergo a variety of transformations, each proceeding through distinct mechanistic pathways.

Alkylation to Sulfides (Thioethers): Thiols are readily converted to their conjugate bases, thiolates, which are excellent nucleophiles. masterorganicchemistry.com The alkylation of the thiolate derived from this compound with an alkyl halide proceeds via a classic SN2 mechanism. youtube.comlibretexts.orglibretexts.org This bimolecular nucleophilic substitution involves a backside attack on the electrophilic carbon of the alkyl halide, leading to inversion of stereochemistry if the carbon is chiral. youtube.com Due to the high nucleophilicity and lower basicity of thiolates compared to alkoxides, competing elimination reactions are less of a concern. masterorganicchemistry.comyoutube.com

Oxidation to Disulfides: One of the most characteristic reactions of thiols is their oxidation to disulfides. sci-hub.se This can be achieved with mild oxidizing agents like iodine or even atmospheric oxygen, often catalyzed by metal ions. sci-hub.sechemistrysteps.com The mechanism can be complex, involving either a one-electron pathway via thiyl radicals (RS•) or a two-electron pathway. nih.govnih.gov In the two-electron pathway, a sulfenic acid (RSOH) intermediate can be formed, which then rapidly reacts with another thiol molecule to yield the disulfide. nih.gov Under basic conditions, the thiolate anion may add to an oxygen molecule, followed by displacement by a second thiolate to eliminate peroxide. stackexchange.com

Thiol-Ene and Thiol-Yne Reactions: The "click chemistry" addition of thiols across alkenes (thiol-ene) or alkynes (thiol-yne) is a highly efficient functionalization method. alfa-chemistry.comnih.govwikipedia.org These reactions can proceed through two primary mechanisms. The radical mechanism is initiated by light or a radical initiator, where a thiyl radical adds to the unsaturated bond, followed by a chain transfer step. nih.govchem-station.com Alternatively, a nucleophilic Michael addition can occur, catalyzed by a base, where the thiolate anion adds to an electron-deficient alkene or alkyne. alfa-chemistry.comwikipedia.org

The following table summarizes these key functionalization pathways.

| Reaction | Reagents | Mechanism | Product |

| Alkylation | Alkyl Halide, Base | SN2 | Sulfide (B99878) (Thioether) youtube.comlibretexts.org |

| Oxidation | I₂, O₂, H₂O₂ | Radical or Ionic | Disulfide sci-hub.senih.gov |

| Thiol-Ene Addition | Alkene, Initiator/Base | Radical or Michael Addition | Thioether alfa-chemistry.comchem-station.com |

Electrophilic and Nucleophilic Reactivity of the Thiophene Ring in this compound

The thiophene ring possesses a distinct reactivity profile influenced by the sulfur heteroatom and the nature of its substituents.

Electrophilic Aromatic Substitution (EAS): Thiophene is significantly more reactive towards electrophiles than benzene (B151609). numberanalytics.compearson.comquora.com The sulfur atom donates electron density to the ring through its lone pairs, stabilizing the cationic Wheland intermediate (sigma complex) formed during the reaction. numberanalytics.comstudysmarter.co.uk This increased reactivity means that milder conditions are often sufficient for reactions like nitration, halogenation, and Friedel-Crafts acylation compared to benzene. numberanalytics.comrsc.org Electrophilic attack on an unsubstituted thiophene preferentially occurs at the C2 (or C5) position due to greater resonance stabilization of the intermediate. quora.comresearchgate.net The 1-(thiol)ethyl group at the 3-position is an electron-donating, ortho-para directing group. Therefore, in this compound, electrophilic substitution is expected to be directed primarily to the C2 and C5 positions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on the thiophene ring is generally difficult and requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring. edurev.inquimicaorganica.org The electron-withdrawing groups are necessary to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. researchgate.netuoanbar.edu.iqnih.gov The reactivity of halothiophenes towards nucleophiles is significantly higher than their benzene analogs. edurev.inuoanbar.edu.iq For this compound itself, which lacks strong electron-withdrawing groups, SNAr reactions on the ring are unfavorable. However, if a leaving group were present (e.g., 2-halo-4-(1-thiolethyl)thiophene), the presence of activating groups like a nitro group at C5 would facilitate nucleophilic substitution. researchgate.netnih.gov

| Reaction Type | Reactivity Compared to Benzene | Preferred Position (Unsubstituted) | Mechanistic Intermediate | Effect of 1-(Thiol)ethyl Group at C3 |

| Electrophilic Substitution | More Reactive numberanalytics.comquora.com | C2 / C5 quora.comresearchgate.net | Wheland Intermediate (Cationic) numberanalytics.com | Activating, directs to C2 and C5 |

| Nucleophilic Substitution | More Reactive (if activated) edurev.inuoanbar.edu.iq | Position with Leaving Group | Meisenheimer Intermediate (Anionic) researchgate.net | Deactivating (relative to H) |

Stereochemical Outcomes and Diastereoselective Control in Reactions Involving this compound

The carbon atom attached to the thiophene ring, the thiol group, a methyl group, and a hydrogen atom in this compound is a stereocenter. Consequently, controlling the stereochemical outcome during its synthesis and subsequent reactions is a significant synthetic challenge and goal.

The synthesis of enantiopure or enantioenriched thiols is of great interest. nih.gov Asymmetric synthesis can be approached through several strategies:

Chiral Catalysts: The use of chiral transition metal complexes or chiral organocatalysts can induce enantioselectivity in the key bond-forming steps. For example, a chiral phosphoric acid has been used to catalyze the asymmetric thiocarboxylysis of meso-epoxides, leading to enantioenriched protected hydroxythiols. nih.gov Similarly, chiral C2-symmetric arylthiol catalysts have been developed for asymmetric hydroamination reactions, demonstrating the potential of chiral thiols in catalysis. acs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical course of a reaction, after which the auxiliary is removed. The SmI₂-mediated reductive coupling between chiral Ellman N-sulfinylimines and aldehydes has been shown to produce chiral aminohydroxythiols with high enantio- and diastereoselectivity. elsevierpure.com

Substrate-Controlled Diastereoselectivity: In reactions involving existing stereocenters, the stereochemical outcome can be controlled by the substrate itself. For instance, the nucleophilic thiol-yne addition reaction can yield either cis or trans alkene products, with the stereochemistry being controlled by factors such as solvent polarity and base strength. nih.gov While this applies to the formation of a double bond, similar principles of steric and electronic control can influence the formation of new stereocenters in other reactions.

Kinetic Resolution: A racemic mixture of this compound could potentially be resolved through enzyme-catalyzed reactions or reactions with a chiral reagent that selectively reacts with one enantiomer faster than the other.

Research into carbohydrate-derived thiols has shown that both steric and dipole-dipole interactions between a prochiral radical and the chiral thiol catalyst are crucial in determining the enantioselectivity of hydrogen-atom transfer reactions. rsc.org This highlights the subtle interplay of forces that govern stereochemical control in reactions involving chiral thiols.

Iii. Advanced Spectroscopic Characterization and Analytical Methodologies for Complex Systems Involving 1 Thiophen 3 Yl Ethane 1 Thiol

Application of Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis of 1-(Thiophen-3-yl)ethane-1-thiol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including derivatives of this compound. researchgate.net Techniques such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are instrumental in assigning the relative stereochemistry and understanding the conformational preferences of these compounds. ipb.ptdiva-portal.org

For instance, in heterocyclic systems, the magnitude of proton-proton coupling constants (J-values) is often diagnostic of the relative orientation of substituents. ipb.pt In the case of derivatized this compound, the coupling constants between the methine proton and the protons on the thiophene (B33073) ring can provide valuable information about the molecule's preferred conformation. Furthermore, NOE experiments, which detect through-space interactions between protons, can be used to establish the proximity of different parts of the molecule, thereby confirming stereochemical assignments. ipb.ptdiva-portal.org The derivatization of the thiol group with a chiral derivatizing agent can create diastereomers, whose distinct NMR spectra allow for the determination of the absolute configuration of the original thiol. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiophene-Containing Compounds

| Compound | Proton/Carbon | Chemical Shift (ppm) | Reference |

| 1-(Thiophen-3-yl)ethan-1-one | C=O | ~195 | nih.gov |

| CH₃ | ~2.5 | nih.gov | |

| Thiophene-H2 | ~8.1 | nih.gov | |

| Thiophene-H4 | ~7.4 | nih.gov | |

| Thiophene-H5 | ~7.5 | nih.gov | |

| 1-(Thiophen-3-yl)ethanamine | CH-NH₂ | ~4.1 | |

| CH₃ | ~1.4 |

This table is illustrative and actual chemical shifts can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Intermolecular Interactions of this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a sensitive means to probe the intermolecular interactions involving this compound. These interactions, such as hydrogen bonding, are critical in determining the physical and chemical properties of the compound in various environments.

The S-H stretching vibration in thiols typically appears in the FT-IR spectrum as a weak band around 2550 cm⁻¹. rsc.org The position and intensity of this band can be indicative of hydrogen bonding; a shift to lower wavenumbers suggests involvement in a hydrogen bond. mdpi.com Raman spectroscopy is particularly useful for studying C-S bond vibrations, which occur in the 650-700 cm⁻¹ region, an area of the spectrum often free from interference by other functional groups. rsc.org

In studies of related thiophene derivatives, FT-IR and Raman spectroscopy have been used to identify characteristic vibrational modes. iosrjournals.orgprimescholars.com For example, the C-H stretching vibrations of the thiophene ring are typically observed in the 3100-3000 cm⁻¹ range, while in-plane and out-of-plane bending vibrations appear at lower frequencies. primescholars.com By analyzing shifts in these vibrational frequencies upon changes in concentration, solvent, or temperature, detailed information about the nature and strength of intermolecular interactions can be obtained. nih.gov

Table 2: Characteristic Vibrational Frequencies for Thiol and Thiophene Moieties

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| S-H Stretch | ~2550 | FT-IR (weak), Raman | rsc.orgmdpi.com |

| C-S Stretch | 650-700 | Raman | rsc.org |

| Thiophene C-H Stretch | 3100-3000 | FT-IR, Raman | primescholars.com |

| Thiophene Ring Stretch | 1530-1350 | FT-IR, Raman | iosrjournals.org |

| Thiophene C-H In-plane Bend | 1300-1000 | FT-IR, Raman | primescholars.com |

| Thiophene C-H Out-of-plane Bend | 1000-750 | FT-IR, Raman | primescholars.com |

Mass Spectrometry for Mechanistic Studies and Identification of Reaction Intermediates of this compound

Mass spectrometry (MS) is an indispensable tool for investigating reaction mechanisms and identifying transient intermediates in chemical processes involving this compound. nih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with high-resolution mass analyzers, allow for the precise mass determination of reactants, products, and short-lived species. nih.gov

In mechanistic studies, MS can be used to monitor the progress of a reaction by identifying the masses of compounds present in the reaction mixture at various time points. For example, in the study of thiol-yne click reactions, ESI-MS has been effectively used to detect the formation of vinyl sulfide (B99878) products in complex media. mdpi.com The high sensitivity of MS makes it possible to identify low-concentration intermediates that may not be observable by other spectroscopic methods. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide structural information about the identified ions, further aiding in the elucidation of reaction pathways. The study of reactive intermediates, such as enamines and iminium ions in organocatalysis, has been advanced by the ability to obtain structural data from these transient species. ethz.ch

Chiral Separation Techniques (e.g., Chiral HPLC, GC-MS) for Enantiomeric Purity Assessment of this compound

Given that this compound is a chiral molecule, the assessment of its enantiomeric purity is of paramount importance, particularly in contexts where stereochemistry influences biological activity or material properties. Chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are the primary methods for this purpose. unife.it

Chiral HPLC employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. nih.govsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving successful enantioseparation. nih.gov Similarly, chiral GC utilizes a capillary column coated with a chiral selector to separate volatile enantiomers. gcms.cz The separated enantiomers can then be detected and quantified by a mass spectrometer. The development of chiral covalent organic frameworks as stationary phases for GC has shown promise for the separation of various racemates. jiangnan.edu.cn These techniques allow for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample of this compound.

Table 3: Overview of Chiral Separation Techniques

| Technique | Principle | Key Components | Typical Application | Reference |

| Chiral HPLC | Diastereomeric interactions between enantiomers and a chiral stationary phase. | Chiral Stationary Phase (CSP), Mobile Phase | Separation and quantification of enantiomers in liquid phase. | unife.itnih.gov |

| Chiral GC-MS | Separation of volatile enantiomers on a chiral capillary column followed by mass spectrometric detection. | Chiral Capillary Column, MS Detector | Analysis of enantiomeric composition of volatile chiral compounds. | gcms.czjiangnan.edu.cn |

X-ray Crystallography for Absolute Configuration Determination of Crystalline Forms and Co-crystals Involving this compound

While other techniques can provide information on relative stereochemistry, X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netnih.gov This technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. mit.edued.ac.uk

For a crystalline sample of an enantiomerically pure derivative of this compound, or a co-crystal containing it, single-crystal X-ray diffraction analysis can unambiguously establish the three-dimensional arrangement of atoms in space. nih.gov The presence of a sulfur atom in the thiophene ring and the thiol group enhances the anomalous scattering signal, which is beneficial for the reliable determination of the absolute configuration, often expressed through the Flack parameter. mit.edu A Flack parameter close to zero confirms that the determined structure corresponds to the correct absolute configuration. ed.ac.uk X-ray crystallography also provides a wealth of other structural information, including bond lengths, bond angles, and details of intermolecular interactions in the crystal lattice. researchgate.netresearchgate.net

Iv. Computational and Theoretical Chemistry of 1 Thiophen 3 Yl Ethane 1 Thiol

Quantum Chemical Investigations of the Electronic Structure and Reactivity

Quantum chemical methods are fundamental to exploring the electronic characteristics that govern the behavior of 1-(thiophen-3-yl)ethane-1-thiol.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. For thiophene-containing compounds, DFT calculations are routinely employed to predict geometric parameters (bond lengths and angles), charge distributions, and dipole moments. nih.gov In a typical DFT study of this compound, the molecule's geometry would be optimized to find the lowest energy arrangement of its atoms.

This optimization provides key structural data. For instance, calculations on related thiophene (B33073) derivatives help in understanding the planarity of the thiophene ring and the orientation of the ethylthiol substituent. nih.gov The distribution of electron density, often analyzed through methods like Mulliken population analysis, reveals the partial charges on each atom. This information is crucial for understanding the molecule's polarity and its potential sites for electrophilic or nucleophilic attack.

| Property | Typical Predicted Value/Range | Significance |

| C-S Bond Length (Thiophene Ring) | 1.72 - 1.75 Å | Indicates the degree of aromaticity and bond strength within the ring. |

| C-SH Bond Length (Thiol Group) | 1.83 - 1.87 Å | Reflects the strength of the carbon-sulfur single bond. |

| C-C-S Bond Angle (Side Chain) | 108° - 112° | Defines the geometry of the ethylthiol substituent. |

| Dipole Moment | 1.5 - 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Charge on Thiol Sulfur | -0.1 to -0.3 e | Indicates the nucleophilic character of the thiol group. |

Analysis of Molecular Orbitals (HOMO-LUMO) and Spectroscopic Transitions (Theoretical Prediction)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

For thiophene-based systems, the HOMO is typically a π-orbital distributed over the thiophene ring, while the LUMO is a π*-antibonding orbital. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more chemically reactive. nih.govacs.org DFT and Time-Dependent DFT (TD-DFT) methods are used to calculate these orbital energies and predict electronic transitions, such as those observed in UV-visible spectroscopy. nih.gov For instance, the main absorption wavelength (λmax) can be estimated by calculating the energy required to promote an electron from the HOMO to the LUMO. acs.org

| Parameter | Illustrative Value (eV) | Interpretation |

| HOMO Energy | -5.5 to -6.0 eV | Represents the ionization potential; higher values indicate easier electron donation. nih.govresearchgate.net |

| LUMO Energy | -1.5 to -2.0 eV | Represents the electron affinity; lower values indicate easier electron acceptance. nih.govresearchgate.net |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. acs.orgresearchgate.net |

| Predicted λmax (TD-DFT) | 250 - 300 nm | Corresponds to the energy of the primary π → π* electronic transition. acs.org |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. An MD simulation of this compound would model its behavior in a solvent, such as water, providing insights into solubility and intermolecular forces. acs.org The simulation would track the interactions between the thiol's -SH group and the thiophene ring's sulfur atom with surrounding solvent molecules. The thiol group can act as a weak hydrogen bond donor, and these interactions significantly influence the molecule's orientation and dynamics in solution. MD simulations are also essential for understanding how the molecule might bind to a biological target, by simulating its movement within a protein's binding pocket. nih.gov

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry can be used to map the entire energy landscape of a chemical reaction, providing a detailed mechanism that is often difficult to determine experimentally. This involves identifying the structures of reactants, products, intermediates, and, crucially, the high-energy transition states that connect them. By calculating the energy of these species, a reaction energy profile can be constructed, and the activation energy—the barrier that must be overcome for the reaction to occur—can be determined. For example, studies on photoexcited thiophene have used advanced dynamics simulations to trace the ring-opening reaction pathway that occurs upon cleavage of a carbon-sulfur bond. rsc.org Similar methods could be applied to understand the formation, degradation, or other chemical transformations of this compound.

In Silico Design and Prediction of Novel Analogues and Derivatives

In silico (computer-based) design is a powerful strategy for proposing new molecules with enhanced or targeted properties, saving significant time and resources compared to trial-and-error synthesis. acs.org Starting with the structure of this compound, novel analogues can be designed by making systematic modifications, such as:

Adding or changing substituents on the thiophene ring.

Altering the length or branching of the alkyl chain.

Replacing the thiol group with other functional groups.

For each new design, computational methods like DFT can be used to rapidly predict key properties, including electronic structure (HOMO-LUMO gap), polarity, and conformational preferences. nih.gov This allows researchers to screen a large library of virtual compounds and identify promising candidates for synthesis. This approach is widely used in materials science to design new organic semiconductors and in medicinal chemistry to develop potential drug candidates with improved efficacy and pharmacokinetic profiles. nih.govrsc.org

V. Advanced Materials Science Applications and Catalytic Roles of 1 Thiophen 3 Yl Ethane 1 Thiol

Integration of 1-(Thiophen-3-yl)ethane-1-thiol into Functional Polymers and Copolymers

The dual functionality of this compound allows for its incorporation into polymeric structures, imparting specific electronic, optical, and surface properties.

Role in the Synthesis of Conjugated Polymers for Organic Electronics and Optoelectronics

Thiophene-based conjugated polymers are central to the field of organic electronics due to their exceptional conductive and optical properties. nih.govrsc.org The integration of moieties like this compound can fine-tune the characteristics of these materials. Thiophene-containing polymers are key components in the development of organic electronic devices. chemrxiv.org The synthesis of regioregular polythiophenes, where the thiophene (B33073) units are arranged in a specific head-to-tail manner, is crucial for achieving optimal material performance, a process often facilitated by transition metal catalysts. nih.gov

The thiol group of this compound can be utilized in polymerization reactions, such as thiol-ene "click" chemistry, to create well-defined polymer architectures. nih.gov This method offers a pathway to produce semiconducting films that are impervious to solvents, a desirable characteristic for stable electronic devices. nih.gov Research has demonstrated the synthesis of regioregular poly[(3-hexylthiophene)-ran-(3-undecenylthiophene)] and vinyl-terminated poly(3-hexylthiophene) which were subsequently grafted onto thiol-modified silicon dioxide wafers. nih.gov This grafting process, facilitated by thiol-ene chemistry, produces no byproducts that could hinder charge transport in the active layer of electronic devices. nih.gov

The optoelectronic properties of thiophene-capped diketopyrrolopyrrole (DPP) derivatives, which are powerful segments in π-conjugated polymers, can be adjusted by adding different electroactive moieties. chemrxiv.org While alkylation of the DPP lactam rings is common, functionalizing the thiophene rings at the extremities presents a greater challenge but offers significant potential for tailoring material properties. chemrxiv.org

The following table summarizes key research findings on the use of thiophene derivatives in conjugated polymers:

| Research Focus | Polymer System | Key Findings & Significance |

| Surface Grafting for Film Stabilization | Regioregular poly[(3-hexylthiophene)-ran-(3-undecenylthiophene)] (pP3HT) and vinyl terminated poly(3-hexylthiophene) (xP3HT) | Thiol-ene click chemistry enables the creation of solvent-impervious semiconducting films without generating byproducts that could impede charge transport. nih.gov |

| Tuning Optoelectronic Properties | Thiophene-capped diketopyrrolopyrrole (DPP) derivatives | Functionalization of the thiophene rings on DPP extremities can significantly impact the optoelectronic properties of the resulting polymers. chemrxiv.org |

| Synthesis of Regioregular Polythiophenes | Poly(3-alkylthiophene)s (P3ATs) | Transition metal catalysts are essential for controlling the regioregularity of polythiophenes, which is critical for their electronic properties. nih.gov |

Grafting and Surface Functionalization Using Thiol Chemistry

The thiol group in this compound provides a versatile handle for grafting and surface functionalization of various materials. Thiol-ene chemistry is a powerful and widely used method for modifying polymer coatings and surfaces due to its rapid and uniform reaction, reduced shrinkage, and insensitivity to oxygen. rsc.orgresearchgate.netrsc.org This "click chemistry" approach allows for the straightforward attachment of thiol-containing molecules to surfaces, altering their properties. mdpi.com

For instance, polymers with surface-active thiol groups can be readily modified. researchgate.net A polymer sample with surface-active thiol groups can react with molecules like fluorinated acrylate, leading to a significant change in surface properties, such as an increase in the water contact angle. mdpi.comresearchgate.net This demonstrates the potential to tailor the hydrophobicity or hydrophilicity of a surface. mdpi.com The presence of thiol groups on a polymer surface can be confirmed by techniques like Raman spectroscopy. mdpi.com

The applications of thiol-ene chemistry in surface modification are diverse, including the development of optical, antifouling, superhydrophobic, and flame-retardant coatings. rsc.org The UV-triggered nature of the thiol-ene reaction provides spatial and temporal control over the surface modification process. rsc.orgresearchgate.net

This compound as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The ability of the sulfur atom in the thiol group and the thiophene ring to coordinate with metal centers makes this compound a promising precursor for the synthesis of ligands for catalysis. researchgate.netscholaris.ca Thiophene derivatives are utilized in creating ligands for a variety of catalytic reactions. acs.org

Design of Chiral Ligands Derived from this compound for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. koreascience.krresearchgate.net Chiral ligands play a crucial role in asymmetric catalysis, which is a key method for producing single-enantiomer drugs. nih.govmdpi.com

Thiophene-based structures are incorporated into various chiral ligands for asymmetric synthesis. For example, C2-symmetric chiral ligands of 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene have been synthesized and used in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions, achieving good yields and enantioselectivities. nih.gov Similarly, new chiral Schiff base ligands derived from thiophene have been used in the vanadium-catalyzed asymmetric oxidation of sulfides to produce chiral sulfoxides with high enantiomeric excess. koreascience.kr These chiral sulfoxides are important intermediates in the synthesis of various pharmaceuticals. koreascience.krresearchgate.net

The development of methods to synthesize chiral tertiary thiols, which are challenging to prepare, is an active area of research. beilstein-journals.org Asymmetric synthesis strategies often involve the stereoselective creation of a carbon-sulfur or carbon-carbon bond. beilstein-journals.org Chiral ligands derived from compounds like this compound could potentially be employed in such syntheses.

The following table highlights examples of chiral ligands derived from thiophene and their applications in asymmetric synthesis:

| Ligand Type | Metal Catalyst | Asymmetric Reaction | Key Outcome |

| 2,5-bis(oxazolinyl)thiophene | Copper(II) triflate | Friedel-Crafts alkylation of indole (B1671886) with β-nitroolefins | Moderate to good yields (up to 76%) and good enantioselectivity (up to 81% ee). nih.gov |

| Chiral Schiff base from 3-hydroxy-4-(p-tolyl)thiophene-2-carbaldehyde and (S)-tert-leucinol | Vanadium | Asymmetric oxidation of thioanisole | High yield (89%) and enantioselectivity (79% ee). koreascience.kr |

| Chiral thiophene−salen complexes | Chromium | Asymmetric Henry reaction | The polymerized catalyst was recoverable and reusable, yielding enantiomeric excesses up to 77%. acs.org |

Catalytic Activity in C-C and C-X Bond Formation

Thiophene derivatives can act as ligands in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Palladium-catalyzed cross-coupling reactions are particularly prevalent for this purpose. rsc.orgorganic-chemistry.org

The palladium-catalyzed cross-coupling of thiols with aryl halides is a reliable method for synthesizing aryl thioethers. nih.gov While bisphosphine ligands have traditionally been used, recent research has shown that monophosphine ligands can lead to more effective catalysis. nih.gov Similarly, copper-catalyzed C-S cross-coupling reactions are also employed, and in situ studies have helped to elucidate the reaction intermediates and catalytic cycle. rsc.org

The synthesis of aryl thioethers can also be achieved through the reaction of thiols with Grignard reagents in the presence of N-chlorosuccinimide, offering a rapid and alternative method. acs.org

Role in Supramolecular Chemistry and Self-Assembled Systems

The non-covalent interactions involving the thiophene ring and the thiol group enable this compound to participate in the formation of ordered supramolecular structures and self-assembled systems. chemrxiv.orgnih.gov The study of the self-assembly of thiophene derivatives is crucial for the development of new functional materials and nanodevices. nih.govfrontiersin.org

Hydrogen bonding plays a significant role in directing the self-assembly of thiophene derivatives. For example, thiophene-2,5-dicarboxylic acid molecules can self-organize into well-defined two-dimensional assemblies on graphite (B72142) surfaces, stabilized by hydrogen bonds. nih.gov The optoelectronic properties of thiophene-containing systems can be regulated by controlling their self-assembly through the interplay of non-covalent interactions. chemrxiv.orgchemrxiv.org

Furthermore, the attachment of thienyl groups to other molecules, such as fullerenes, can induce a specific ordering in blends with polymers like poly(3-hexylthiophene). nih.gov This co-assembly, driven by π-π stacking of the thiophene units, can lead to improved performance in organic solar cells. nih.gov

Application in Chemo- and Biosensor Development (Non-Human Specific)

Thiophene derivatives are widely recognized for their exceptional photophysical properties, making them excellent candidates for the development of fluorescent and colorimetric chemosensors. nih.govresearchgate.net The incorporation of a thiol group provides a versatile anchor for immobilization onto sensor surfaces and can also participate directly in analyte recognition.

Design Principles for Selective Recognition of Analytes (e.g., metal ions, small molecules)

The design of chemosensors based on thiophene derivatives hinges on creating a specific interaction between the sensor molecule and the target analyte, which in turn produces a measurable signal. For a molecule like this compound, several design principles can be envisaged for the selective recognition of analytes such as metal ions and small molecules.

Metal Ion Recognition:

The sulfur atom within the thiophene ring and the sulfur of the thiol group can act as soft donor atoms, showing a preference for binding with soft metal ions. This interaction can lead to a change in the electronic properties of the thiophene ring, resulting in a detectable optical or electrochemical signal. The design often involves a receptor unit that selectively binds the metal ion and a signaling unit (the thiophene moiety) that reports this binding event. researchgate.netbohrium.com For instance, a novel bifunctional thiophene-based Schiff base has been developed for the simultaneous detection of Al3+ and Zn2+ ions with high selectivity and sensitivity. cabidigitallibrary.org

The general mechanism often involves either chelation-enhanced fluorescence (CHEF) or fluorescence quenching. bohrium.com In CHEF, the binding of a metal ion to the sensor restricts intramolecular rotation or blocks photoinduced electron transfer (PET), leading to an increase in fluorescence intensity. Conversely, fluorescence quenching can occur if the metal ion is paramagnetic or promotes intersystem crossing.

Small Molecule Recognition:

The thiol group is a key functional group for the recognition of specific small molecules. For example, the nucleophilic nature of the thiol allows for reactions with electrophilic species. This reactivity can be harnessed to design sensors for various environmental pollutants or biologically relevant molecules. Furthermore, the thiophene ring can engage in π-π stacking interactions with other aromatic molecules, providing another avenue for selective recognition. researchgate.net

Below is a table summarizing the recognition principles of analogous thiophene-based sensors for different analytes.

Transducer Mechanism Studies

While no specific transducer mechanism studies for this compound have been reported, the likely mechanisms can be inferred from the extensive research on other thiophene-based optical and electrochemical sensors. nih.gov

Optical Transduction:

For fluorescent sensors, the primary transducer mechanisms are based on processes that alter the fluorescence quantum yield of the thiophene moiety upon analyte binding. nih.gov These include:

Electrochemical Transduction:

When immobilized on an electrode surface, this compound could be used in electrochemical sensors. The binding of an analyte could be detected through:

Surface Chemistry and Adsorption Phenomena Involving this compound

The thiol group in this compound is expected to facilitate its strong adsorption onto various metal surfaces, particularly gold, silver, and copper, to form self-assembled monolayers (SAMs). northwestern.edu While specific studies on this molecule are lacking, the principles of aromatic thiol adsorption are well-established. aip.orgacs.orgdcu.ie

The adsorption process typically involves the cleavage of the S-H bond, leading to the formation of a strong metal-sulfur (M-S) bond. researchgate.net The thiophene ring, being aromatic, will have a significant influence on the packing and orientation of the molecules within the monolayer. The interplay between the molecule-surface interaction and intermolecular interactions (such as π-π stacking between thiophene rings) will determine the final structure of the SAM. acs.org

The orientation of aromatic thiols on a gold surface can vary from standing upright to lying tilted, depending on factors like surface coverage and the nature of any substituents. aip.org For a molecule like this compound, the ethyl group at the 1-position will introduce some steric hindrance that could influence the packing density and tilt angle of the thiophene rings within the monolayer.

The table below summarizes key parameters related to the adsorption of analogous aromatic thiols on gold surfaces.

The ability to form stable and well-defined monolayers makes this compound a promising candidate for modifying the surface properties of materials for applications in molecular electronics, corrosion protection, and as a platform for further functionalization in sensor development. northwestern.edu

Table of Mentioned Compounds

Vi. Future Research Directions and Unexplored Avenues for 1 Thiophen 3 Yl Ethane 1 Thiol

Development of Novel Synthetic Routes for Stereospecific Access to 1-(Thiophen-3-yl)ethane-1-thiol Enantiomers

The synthesis of enantiomerically pure tertiary thiols presents a considerable synthetic challenge. nih.govtechnologynetworks.combris.ac.uk The development of stereospecific synthetic routes to access the individual enantiomers of this compound is a critical area for future research, as the biological and material properties of chiral compounds are often enantiomer-dependent.

Current strategies for the asymmetric synthesis of chiral tertiary thiols and their derivatives offer a blueprint for accessing the enantiomers of this compound. nih.govtechnologynetworks.combeilstein-journals.orgnih.gov These methods can be broadly categorized into two approaches: the stereoselective formation of the C–S bond or the stereoselective formation of a C–C bond at the chiral center. beilstein-journals.org

One promising avenue involves the SN2-type substitution of chiral tertiary alcohols. This can be achieved through the use of phosphinite derivatives, which are activated by an oxidizing agent to facilitate substitution with a thiol nucleophile, proceeding with inversion of configuration to yield enantiomerically enriched tertiary thioethers. beilstein-journals.orgnih.gov These thioethers can then be cleaved to furnish the desired enantiomerically pure thiol. beilstein-journals.orgnih.gov

Another approach is the chiral resolution of a racemic mixture of this compound. High-performance liquid chromatography (HPLC) using chiral stationary phases has proven effective for the resolution of various chiral thiol compounds after derivatization with fluorescent tags. mst.eduresearchgate.net For instance, derivatizing the thiol with reagents like N-(1-pyrenyl)maleimide allows for the separation of enantiomers on chiral columns. mst.eduresearchgate.net Additionally, molecularly imprinted polymers (MIPs) offer a tailored approach for the selective recognition and separation of a target enantiomer. nih.gov The development of MIPs specific for one enantiomer of this compound could provide an efficient method for its chiral resolution. nih.gov

Future research should focus on adapting and optimizing these existing methodologies for the specific synthesis of (R)- and (S)-1-(thiophen-3-yl)ethane-1-thiol. This would enable a deeper understanding of their chiroptical properties and stereospecific interactions in biological and material systems.

| Potential Synthetic Strategy | Description | Key Considerations |

| Asymmetric C-S Bond Formation | Stereoselective attack of a sulfur nucleophile on a chiral electrophile. | Development of suitable chiral leaving groups and reaction conditions for the thiophene-containing substrate. |

| Chiral Resolution via HPLC | Separation of enantiomers from a racemic mixture using a chiral stationary phase. | Requires derivatization of the thiol to a suitable chromophoric or fluorophoric derivative. mst.eduresearchgate.net |

| Molecularly Imprinted Polymers | Creation of a polymer matrix with cavities that selectively bind one enantiomer. | The synthesis of a suitable template molecule and optimization of the polymerization process are crucial. nih.gov |

Advanced Spectroscopic and In-Situ Monitoring Techniques for Complex Reactions Involving this compound

Understanding the intricate mechanisms of reactions involving this compound is paramount for controlling reaction outcomes and optimizing synthetic protocols. Advanced spectroscopic and in-situ monitoring techniques offer powerful tools to achieve this.

The reactivity of thiols can lead to the formation of transient and highly reactive intermediates, such as sulfenic acids (RSOH) and sulfenyl chlorides (RSCl), which are often difficult to detect directly. researchgate.netnih.gov The use of specialized techniques like 19F NMR with strategically designed fluorinated scaffolds has enabled the direct observation of such intermediates in aqueous solutions. researchgate.netnih.gov Applying a similar strategy to a fluorinated analogue of this compound could provide unprecedented insights into its oxidation and other electrophilic reactions.

In-situ monitoring using techniques like UV-Vis and NMR spectroscopy can provide real-time kinetic data and help elucidate reaction pathways. rsc.org For instance, "in situ" LED UV illumination NMR spectroscopy has been successfully employed to monitor thiol-ene "click" reactions, providing information on reaction kinetics and the formation of macromolecular structures. rsc.org This technique could be adapted to study the photochemical reactions of this compound.

Furthermore, Direct Analysis in Real Time-Mass Spectrometry (DART-MS) combined with NMR spectroscopy has been shown to be a rapid and effective method for the detection and structural characterization of products from the chemical removal of thiols in hydrocarbon streams. rsc.org This approach could be invaluable for analyzing the complex product mixtures that may arise from reactions of this compound in various industrial and environmental contexts.

| Technique | Application for this compound | Potential Insights |

| 19F NMR with Fluorinated Scaffolds | Direct observation of reactive intermediates in reactions of a fluorinated analogue. researchgate.netnih.gov | Identification and characterization of transient species like sulfenic acids. researchgate.netnih.gov |

| In-situ UV-Vis and NMR Spectroscopy | Real-time monitoring of reaction progress and kinetics. rsc.org | Elucidation of reaction mechanisms and optimization of reaction conditions. rsc.org |

| DART-MS and 2D NMR | Rapid analysis and structural elucidation of complex reaction products. rsc.org | Understanding reaction pathways and identifying byproducts. rsc.org |

| X-ray Absorption Spectroscopy | Investigation of the electronic structure and chemical bonding of the sulfur atoms. nih.gov | Tautomeric equilibria and the nature of the sulfur-thiophene bond. nih.gov |

Computational Design of Advanced Materials Incorporating this compound Motifs

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new materials with tailored properties. mdpi.comnih.govresearchgate.netscienceopen.com Applying these computational methods to this compound can guide the development of advanced materials for a variety of applications.

DFT calculations can be used to predict the electronic and structural properties of molecules and polymers containing the this compound motif. mdpi.comnih.govacs.org For example, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the electronic band gap, which is a crucial parameter for applications in organic electronics such as organic field-effect transistors (OFETs) and organic solar cells. nih.govacs.org

Furthermore, computational modeling can be used to study the interactions between molecules containing the this compound unit and other molecules or surfaces. This is particularly relevant for applications in sensors and for understanding the self-assembly of these molecules into larger, ordered structures.

| Computational Method | Predicted Property | Relevance to Material Design |

| Density Functional Theory (DFT) | HOMO-LUMO gap, ionization potential, electron affinity. mdpi.comnih.govacs.org | Prediction of electronic and optical properties for organic electronics. nih.govacs.org |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra. researchgate.net | Understanding and predicting the light-absorbing properties for applications in solar cells and photodetectors. researchgate.net |

| Molecular Dynamics (MD) Simulations | Self-assembly behavior, intermolecular interactions. | Design of materials with specific morphologies and for sensor applications. |

Exploration of this compound in Emerging Catalytic Systems and Methodologies

The unique electronic and structural features of thiophene (B33073) and thiol compounds suggest that this compound could play a significant role in emerging catalytic systems. nih.govmdpi.com

One area of interest is phase-transfer catalysis (PTC), which is used in a variety of industrial processes, including fuel desulfurization. mdpi.com Thiophenic compounds are major components of sulfur-containing impurities in fuels. mdpi.com While typically the target of removal, the structural motif of this compound could be incorporated into novel phase-transfer catalysts designed for specific applications. The development of photo-responsive or thermally controlled phase-transfer catalysts containing this moiety could lead to more efficient and environmentally friendly catalytic systems. mdpi.com

Visible-light photoredox catalysis is another rapidly advancing field where thiols have been shown to be effective reagents, for example, in thiol-ene and thiol-yne reactions. mdpi.com These reactions are powerful tools for the construction of carbon-sulfur bonds. mdpi.com Investigating the reactivity of this compound in such photocatalytic systems could lead to new synthetic methodologies for the creation of complex sulfur-containing molecules. The thiophene ring itself can also influence the photochemical properties, potentially leading to novel catalytic cycles.

Furthermore, the thiol group can coordinate to metal centers, suggesting that this compound could serve as a ligand in the design of new transition metal catalysts. The thiophene unit can be functionalized to tune the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of the metal catalyst.

| Catalytic System | Potential Role of this compound | Potential Applications |

| Phase-Transfer Catalysis (PTC) | As a structural component of a novel phase-transfer catalyst. mdpi.com | Green chemistry, fuel desulfurization, synthesis of fine chemicals. mdpi.com |

| Visible-Light Photoredox Catalysis | As a reactant in thiol-ene/yne reactions or as a photosensitizer. mdpi.com | C-S bond formation, polymer synthesis, materials functionalization. mdpi.comresearchgate.net |

| Transition Metal Catalysis | As a ligand for metal catalysts. | Cross-coupling reactions, asymmetric catalysis, polymerization. |

Interdisciplinary Research Synergies Involving the Chemical Compound

The versatile nature of the thiophene ring and the reactivity of the thiol group position this compound at the intersection of several scientific disciplines, creating opportunities for synergistic research. researchgate.netnih.govrsc.orgresearchgate.net

In medicinal chemistry , thiophene is a privileged scaffold found in numerous approved drugs. nih.govrsc.org The thiol group is also a key functional group in many biologically active molecules. The combination of these two moieties in this compound makes it an interesting starting point for the design and synthesis of new therapeutic agents. nih.gov For example, thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

In materials science , thiophene-based polymers are at the forefront of research in organic electronics. researchgate.netnih.gov The introduction of a reactive thiol group could allow for the post-polymerization functionalization of polythiophenes, enabling the tuning of their properties for specific applications such as sensors, organic light-emitting diodes (OLEDs), and solar cells. researchgate.net

In food chemistry , volatile sulfur compounds, including thiols, are known to be potent aroma compounds. While the specific aroma profile of this compound is not documented, its structural similarity to other flavor-active thiols suggests it could have interesting sensory properties. Research in this area could lead to its use as a novel flavoring agent.

The table below summarizes potential interdisciplinary research areas.

| Discipline | Potential Research Focus | Expected Outcomes |

| Medicinal Chemistry | Synthesis and biological evaluation of derivatives. nih.govrsc.org | Discovery of new drug candidates with improved efficacy. rsc.org |

| Materials Science | Incorporation into polymers for organic electronics. researchgate.netnih.gov | Development of new functional materials for sensors and optoelectronic devices. researchgate.net |

| Food Chemistry | Investigation of its aroma and flavor profile. | Identification of new flavoring agents. |

| Catalysis | Development of novel catalysts and catalytic methods. mdpi.commdpi.com | More efficient and sustainable chemical transformations. mdpi.com |

Q & A

Basic: What are the recommended synthetic routes for 1-(Thiophen-3-yl)ethane-1-thiol, and how can reaction conditions be optimized?

The synthesis of thiophene derivatives typically involves condensation reactions between ketones and aldehydes in basic media. For example, analogous compounds like (E)-1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)prop-2-en-1-one are synthesized by reacting ketones with substituted benzaldehydes in methanol with KOH, followed by purification via silica gel chromatography . For this compound, a plausible route could involve thioacetylation of 3-thiophenemethanol followed by reduction. Optimization may include adjusting reaction time (e.g., 24 hours for similar reactions), temperature (room temperature to reflux), and stoichiometry of reagents. Monitoring via TLC and using anhydrous solvents can improve yield .

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify thiophene ring protons (δ 6.5–7.5 ppm) and ethane-thiol protons (δ 1.5–2.5 ppm for CH₂ and δ 1.2–1.5 ppm for SH, though SH protons may be broad or absent due to exchange).

- IR Spectroscopy : Detection of S-H stretching (~2550 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).

- HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <5 ppm mass accuracy .

Advanced: How can crystallographic data contradictions in thiophene derivatives be resolved?

Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) can arise from disorder or twinning. Using programs like SHELXL (for refinement) and SHELXD (for phase determination) allows robust handling of such issues. For example, SHELX software has been widely applied to refine structures of N,N′-bis[(E)-1-(thiophen-3-yl)ethylidene]ethane-1,2-diamine, resolving ambiguities in electron density maps . Twinned data may require the HKLF5 format in SHELXL for accurate merging .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Cytotoxicity : Use the MTT assay (Mosmann’s method) to measure cell viability via mitochondrial activity .

- Anti-inflammatory Activity : Assess inhibition of COX-2 or TNF-α in macrophage models.

- Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) against bacterial/fungal strains.

Thiophene-containing analogs, such as oxadiazole derivatives, have shown promise in anticancer and antimicrobial studies, suggesting similar methodologies could apply .

Advanced: How can NMR spectral challenges for thiol-containing compounds be addressed?

- Exchange Broadening : Use deuterated solvents (e.g., D₂O or DMSO-d₆) to stabilize SH protons.

- Chemical Shift Variability : Add a drop of DTT (dithiothreitol) to reduce disulfide formation.

- ¹³C Detection : Indirect observation via HSQC or HMBC to correlate SH protons with adjacent carbons .

Basic: What purification strategies are effective for isolating this compound?

- Column Chromatography : Use silica gel with hexane/ethyl acetate (gradient elution) to separate thiols from byproducts.

- Acid-Base Extraction : Leverage the thiol’s acidity (pKa ~10) by deprotonating with NaOH (aqueous phase) and re-protonating with HCl .

Advanced: How does the thiophene ring’s electronic nature influence reactivity in nucleophilic substitutions?

The thiophene ring’s electron-rich π-system activates the 3-position for electrophilic attack. In this compound, the sulfur atom’s lone pairs enhance nucleophilicity, favoring reactions with alkyl halides or Michael acceptors. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.